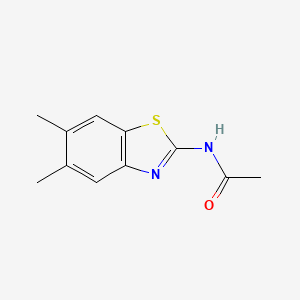

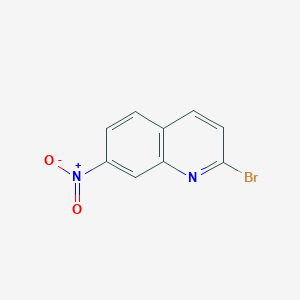

![molecular formula C19H27N3O3 B2406311 1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide CAS No. 1797842-68-2](/img/structure/B2406311.png)

1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a piperidine ring, a phenyl group, a pyrrolidine ring, and an acetyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, a five-membered pyrrolidine ring, and a phenyl ring . The spatial orientation of substituents and the stereogenicity of carbons can lead to different biological profiles of drug candidates .Scientific Research Applications

HIV-1 Inhibition

The compound 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, also known as TAK-220, is a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity. It exhibits both high metabolic stability and potent inhibition of membrane fusion, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This makes it a promising clinical candidate for further development in the fight against HIV-1 (Imamura et al., 2006).

Anti-acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Some derivatives, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, have shown potent inhibitory activity against acetylcholinesterase, indicating potential for development as antidementia agents (Sugimoto et al., 1990).

Analgesic and Anti-inflammatory Properties

The synthesis and pharmacological evaluation of certain piperidine derivatives, specifically 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide and its analogs, have demonstrated significant analgesic and anti-inflammatory properties. These compounds have shown efficacy in models such as carrageenan-induced rat paw assay and mouse writhing assay, indicating potential for development as analgesic and anti-inflammatory drugs (Okunrobo & Usifoh, 2006).

CB1 Cannabinoid Receptor Affinity

Methoxy and fluorine analogs substituted on the terminal carbon of the pentyl chain of specific N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide derivatives have been synthesized. These analogs have been evaluated for their potency in inhibiting the binding of the CB1 antagonist, indicating their potential use in developing tracers for medical imaging, specifically for positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological activities .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and metabolic breakdown .

Result of Action

Similar compounds have been known to exert a range of effects at the molecular and cellular level, including modulation of signal transduction, alteration of gene expression, and induction of cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

1-acetyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-14(23)21-10-7-15(8-11-21)19(24)20-16-3-5-17(6-4-16)22-12-9-18(13-22)25-2/h3-6,15,18H,7-13H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAXPUJUNCBWCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)